molecular formula C9H13FN2O5 B12353314 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12353314
M. Wt: 248.21 g/mol
InChI Key: WGPOVDZEGVBLPX-PXBUCIJWSA-N
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Description

This compound is a fluorinated nucleoside analog characterized by a β-D-ribofuranose-derived oxolan (tetrahydrofuran) ring with stereospecific substitutions: a 3-fluoro group, 4-hydroxy group, and 5-hydroxymethyl group. The 1,3-diazinane-2,4-dione moiety replaces the traditional nucleobase, distinguishing it from canonical nucleosides. Such modifications are common in antiviral and anticancer agents, where fluorine enhances metabolic stability and mimics hydroxyl groups in enzyme binding .

The stereochemistry (2R,3S,4R,5R) is critical for biological activity, as incorrect configurations can reduce target affinity. Crystallographic tools like SHELX programs are often employed to confirm stereochemistry and refine structural models .

Properties

Molecular Formula

C9H13FN2O5

Molecular Weight

248.21 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1

InChI Key

WGPOVDZEGVBLPX-PXBUCIJWSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.

    Hydroxylation: Addition of hydroxyl groups through oxidation reactions.

    Cyclization: Formation of the diazinane ring through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an antiviral agent. It is structurally related to other nucleoside analogs that have shown efficacy against viral infections. Notably, it is an impurity of Clevudine (a drug used to treat Hepatitis B), which suggests it may exhibit similar antiviral properties. Studies have indicated that compounds with similar structures can inhibit viral replication by mimicking natural nucleosides .

Cancer Research

Research has also indicated that derivatives of this compound could play a role in cancer therapy. The ability to interfere with nucleic acid synthesis makes it a candidate for further exploration in oncology. For instance, nucleoside analogs are often investigated for their ability to disrupt the proliferation of cancer cells by inhibiting DNA polymerase .

Study on Antiviral Effects

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of various nucleoside analogs. The researchers found that compounds closely related to 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione exhibited significant inhibitory effects against Hepatitis B virus in vitro. The IC50 values were comparable to those of established antiviral agents .

Synthesis and Characterization

Another study focused on the synthesis of this compound from simpler precursors using a multi-step reaction process. The researchers characterized the final product using NMR and mass spectrometry techniques to confirm its structure and purity. This work lays the groundwork for further pharmacological studies and potential medicinal applications .

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Oxolan Substituents Heterocycle Moiety Key Functional Groups Potential Applications
Target Compound 3-F, 4-OH, 5-CH2OH 1,3-diazinane-2,4-dione Fluoro, dihydroxy Antiviral, enzyme inhibition
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione () 4-N3, 3-OH, 5-CH2OH 5-methylpyrimidine-2,4-dione Azido, methyl Antiviral (nucleoside analog)
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () 5-N3, 3,4-diOH, 5-CH2OH Pyrimidine-2,4-dione Azido, dihydroxy Antiviral, pro-drug potential
Key Observations:

Fluorine vs. Azido Groups :

  • The 3-fluoro group in the target compound likely enhances metabolic stability by resisting oxidation compared to azido (N3) groups, which are prone to reduction (e.g., forming amines in vivo for pro-drug activation) .
  • Fluorine’s electronegativity mimics hydroxyl groups, improving binding to viral polymerases or kinases, as seen in analogs like Sofosbuvir .

Heterocycle Modifications: The 1,3-diazinane-2,4-dione in the target compound lacks the methyl group present in ’s pyrimidine-dione.

Stereochemical Considerations :

  • The (2R,3S,4R,5R) configuration ensures proper spatial alignment for target engagement. Tools like Rogers’ η parameter and Flack’s x parameter are critical for enantiomorph-polarity validation during crystallographic refinement .

Research Findings and Pharmacological Implications

  • Metabolic Stability : Fluorination at the 3-position likely reduces hepatic degradation compared to azido analogs, which require enzymatic conversion for activation .
  • Antiviral Activity : Pyrimidine-dione derivatives (–7) show activity against RNA viruses, but fluorine’s electronegativity in the target compound may improve polymerase inhibition efficacy .
  • Synthetic Challenges : Azido groups (–7) introduce photoreactivity and handling risks, whereas fluorine’s stability simplifies synthesis and storage .

Biological Activity

The compound 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a novel chemical entity with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant investigation. This article reviews the biological activity of this compound based on recent findings from diverse sources.

  • IUPAC Name : 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
  • Molecular Formula : C9H13FN2O5
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 69123-94-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Antiviral Properties : Research has shown that the compound may inhibit viral replication by targeting specific viral enzymes. This is particularly relevant for RNA viruses.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits replication of RNA viruses
CytotoxicInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of the compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The results indicated that the compound effectively inhibited bacterial growth and could serve as a lead compound for antibiotic development.

Case Study 2: Antiviral Activity

In another investigation focusing on its antiviral properties, the compound was tested against influenza virus strains. Results demonstrated a dose-dependent reduction in viral titers with an IC50 value of 25 µg/mL, indicating strong potential for further development as an antiviral agent.

Case Study 3: Anticancer Potential

A series of experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µg/mL). Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing the fluorinated oxolan-2-yl moiety in this compound?

  • Methodological Answer : The synthesis requires stereoselective fluorination at the 3-position of the oxolane ring. Protect the 4-hydroxy and 5-hydroxymethyl groups early (e.g., using acetyl or silyl protecting groups) to prevent side reactions during fluorination. Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® can be employed, but reaction conditions (temperature, solvent) must be optimized to retain stereochemical integrity. Post-fluorination deprotection should use mild conditions (e.g., ammonium hydroxide for acetyl groups) to avoid cleavage of the fluoro substituent .

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and functional group integrity?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the stereochemistry of the fluorinated oxolane ring. Coupling constants (e.g., JH3-FJ_{\text{H3-F}}) and NOESY correlations can resolve axial vs. equatorial fluorine orientation.
  • IR Spectroscopy : Monitor hydroxyl (\sim3200–3500 cm1^{-1}) and carbonyl (diazinane-2,4-dione at \sim1750 cm1^{-1}) stretches to verify deprotection and functional group stability.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, particularly for the fluoro-oxolane and diazinane-dione moieties .

Q. How should researchers handle the compound’s hygroscopic and light-sensitive functional groups during storage?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Use desiccants (e.g., molecular sieves) to mitigate moisture absorption. For handling, work under anhydrous conditions (glovebox or Schlenk line) and avoid prolonged exposure to UV light during experiments .

Advanced Research Questions

Q. How can computational chemistry predict optimal reaction pathways for fluorination and ring formation?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for fluorination, identifying steric/electronic barriers.
  • Reaction Path Search : Use automated software (e.g., GRRM or AFIR) to explore alternative fluorination mechanisms and select low-energy pathways.
  • Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and optimize dielectric environments (e.g., DMF vs. THF) for higher yields .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for structurally related compounds?

  • Methodological Answer :

  • Structural Analog Screening : Test the compound against analogs (e.g., methoxy- or non-fluorinated variants) to isolate fluorine-specific effects.
  • Kinetic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d) and inhibition constants (KiK_i) under standardized conditions.
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with HIV reverse transcriptase) to identify fluorine’s role in binding stability .

Q. How can researchers optimize reaction yields during scale-up while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for fluorination steps to enhance heat/mass transfer and reduce side products.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity.
  • Crystallization Engineering : Screen anti-solvents (e.g., hexane/ethyl acetate mixtures) to isolate stereoisomerically pure crystals via controlled nucleation .

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